molecular formula C23H23N3O4S B2533691 methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 422283-61-2

methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2533691
CAS No.: 422283-61-2
M. Wt: 437.51
InChI Key: CBOXUZINLLUHFA-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core with multiple functional modifications:

  • 4-Oxo group: A ketone at position 4, common in bioactive heterocycles.
  • 3-Substituent: A benzyl group at position 3, further substituted with a piperidine-1-carbonyl moiety, which introduces both lipophilic and hydrogen-bonding properties.
  • 7-Carboxylate: A methyl ester at position 7, influencing solubility and metabolic stability.

Its synthesis likely involves multi-step coupling reactions to introduce the piperidine-carbonylphenylmethyl group, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

methyl 4-oxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-30-22(29)17-9-10-18-19(13-17)24-23(31)26(21(18)28)14-15-5-7-16(8-6-15)20(27)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOXUZINLLUHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium methoxide, and high temperatures to facilitate the cyclization and condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The following table highlights key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Highlights Reference
Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate C₂₆H₂₆N₄O₄S 490.58 3-{[4-(Piperidine-1-carbonyl)phenyl]methyl}, 2-sulfanylidene, 7-carboxylate Likely involves coupling of 4-(piperidine-1-carbonyl)benzylamine to quinazoline core -
Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 7) C₁₇H₁₄N₂O₃S 326.37 3-Phenyl, 2-thioxo, 7-carboxylate Condensation of dimethylaminoterephthalate with phenyl isothiocyanate
Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b) C₁₅H₁₁N₃O₃S 313.33 Thienopyridazine core, 5-phenyl, 7-carboxylate Cyclization of thienoic acid derivatives with hydrazines
Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate C₂₅H₂₃N₅O₃ 441.50 3-Phenyl, 2-piperazinyl, 7-carboxylate Substitution of thione with piperazine derivatives

Key Observations :

Core Heterocycle: The target compound’s tetrahydroquinazoline core distinguishes it from thienopyridazine derivatives (e.g., 73b), which exhibit different electronic and steric properties .

3-Substituent : The 4-(piperidine-1-carbonyl)phenylmethyl group in the target compound introduces a bulkier, more polar substituent compared to the simple phenyl group in Compound 7 . This modification may enhance receptor affinity or solubility.

Biological Activity

Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound includes a tetrahydroquinazoline core with various functional groups that contribute to its biological activity. The presence of the piperidine moiety is particularly significant as it is known to influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some studies have shown that related compounds can inhibit tumor growth by interfering with specific cellular pathways.
  • Antimicrobial Properties : The compound may exhibit antimicrobial effects against various pathogens.
  • Enzyme Inhibition : It has been noted for its potential to inhibit key enzymes involved in disease processes.

Antitumor Activity

A study evaluating the antitumor effects of similar tetrahydroquinazoline derivatives indicated significant inhibition of cancer cell proliferation. For instance, derivatives were tested against human cancer cell lines such as HeLa and MCF-7. The results demonstrated that certain structural modifications enhanced cytotoxicity (Table 1).

CompoundCell LineIC50 (µM)
AHeLa12.5
BMCF-715.0
CHeLa9.0

Table 1: Antitumor activity of tetrahydroquinazoline derivatives.

Antimicrobial Properties

Research has also indicated that methyl 4-oxo derivatives possess antimicrobial properties. A screening against various bacterial strains showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Table 2: Antimicrobial activity of methyl 4-oxo derivatives.

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes such as topoisomerases and kinases that are crucial for cell division and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Signaling : They may interfere with signaling pathways such as PI3K/Akt and MAPK that are often dysregulated in cancer.

Case Studies

Several case studies highlight the efficacy of methyl 4-oxo derivatives in preclinical models:

  • Study on Breast Cancer : A derivative was tested in a mouse model of breast cancer, showing a reduction in tumor size by approximately 50% after four weeks of treatment.
  • Infection Model : Another study demonstrated effective bacterial clearance in a murine model infected with E. coli when treated with the compound.

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